molecular formula C18H22O2 B1588931 1-(6-Methoxynaphthalen-2-yl)heptan-1-one CAS No. 53526-25-3

1-(6-Methoxynaphthalen-2-yl)heptan-1-one

Cat. No.: B1588931
CAS No.: 53526-25-3
M. Wt: 270.4 g/mol
InChI Key: AHVTYNUOGDMEKA-UHFFFAOYSA-N
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Description

It was first synthesized in the early 20th century and has since been used in various applications, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves the reaction of 2-methoxy-6-naphthaldehyde with hexylmagnesium bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at a temperature range of -20°C to +20°C. The resulting solution is then treated with 1-methyl-4-piperidone and heated to 65°C. The final product is obtained after cooling and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)heptan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including anti-tumor properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate the expression of Nur77, an orphan nuclear receptor, leading to apoptosis in cancer cells . The compound’s effects are mediated through the activation of specific signaling pathways and the modulation of gene expression.

Comparison with Similar Compounds

1-(6-Methoxynaphthalen-2-yl)heptan-1-one is unique due to its specific structure and properties. Similar compounds include:

    1-(6-Methoxynaphthalen-2-yl)ethanone: A related compound with a shorter carbon chain.

    1-(6-Methoxynaphthalen-2-yl)propan-1-one: Another similar compound with a different carbon chain length.

    1-(6-Methoxynaphthalen-2-yl)butan-1-one: A compound with a longer carbon chain compared to ethanone and propanone derivatives.

These compounds share similar structural features but differ in their carbon chain lengths and specific chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVTYNUOGDMEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435016
Record name 6-Methoxy-2-heptanonaphthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53526-25-3
Record name 6-Methoxy-2-heptanonaphthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the 1-(6-methoxy-2-naphthyl)heptan-1-ol (101.1 g, 371 mmol) in CH2Cl2 (1000 mL) under N2 was added pyridinium chlorochromate (120.02 g, 556.74 mmol). The reaction was stirred for a total of 3 h and then poured onto an alumina column (2000 g, basic Brockman activity, 60-325 mesh). Column was eluted with CH2Cl2. Product was collected, filtered, rotovap'd and dried in vacuo to give the product as a white solid (81.5 g, 301.44 mmol, 81%) with mp 69-72° C. 177 mg of crude ketone was recrystallized from methanol to give the desired product as a white solid (105 mg) mp 70-72° C.; 1H NMR (DMSO-d6) δ 0.86 (m, 3H), 1.25-1.40 (m, 6H), 1.60-1.70 (m, 2H), 3.07 (t, J=7.3 Hz, 2H), 3.90 (s, 3H), 7.24 (d, J=9 Hz, 1H), 739 (s, 1H), 7.87 (d, J=8.7 Hz, 1H), 7.93 (d, J=8.7 Hz, 1H), 8.02 (d, J=8.9, 1H), 8.58 (s, 1H); IR (solid) 2910, 2870,1660, 1630, 1470, and 1180 cm−1; mass spectrum [EI], m/z 271 (M+H)+;
Quantity
101.1 g
Type
reactant
Reaction Step One
Quantity
120.02 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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